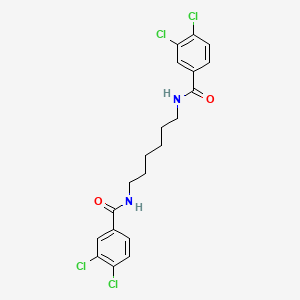
N,N'-hexane-1,6-diylbis(3,4-dichlorobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] is a synthetic organic compound characterized by the presence of two benzamide groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] typically involves the reaction of 3,4-dichlorobenzoyl chloride with hexamethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] follows similar synthetic routes but with optimized conditions to enhance yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized under strong oxidizing conditions to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of hexamethylenediamine derivatives.
Oxidation: Formation of dichlorobenzoic acids.
Scientific Research Applications
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s dichlorobenzamide groups can interact with proteins, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,6-Hexanediylbis[benzamide]
- N,N’-1,6-Hexanediylbis[N’-cyanoguanidine]
- Irganox 1098 (N,N′-(hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide])
Uniqueness
N,N’-1,6-Hexanediylbis[3,4-dichlorobenzamide] is unique due to the presence of dichlorobenzamide groups, which impart distinct chemical reactivity and biological activity compared to its analogs. The dichlorine substitution enhances its potential as an antimicrobial agent and provides unique pathways for chemical modifications.
Properties
CAS No. |
304508-67-6 |
|---|---|
Molecular Formula |
C20H20Cl4N2O2 |
Molecular Weight |
462.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[6-[(3,4-dichlorobenzoyl)amino]hexyl]benzamide |
InChI |
InChI=1S/C20H20Cl4N2O2/c21-15-7-5-13(11-17(15)23)19(27)25-9-3-1-2-4-10-26-20(28)14-6-8-16(22)18(24)12-14/h5-8,11-12H,1-4,9-10H2,(H,25,27)(H,26,28) |
InChI Key |
PDBGDSDRRIHJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-Bromo-2-(1H-tetrazol-1-yl)benzoyl]glycine methyl ester](/img/structure/B14140318.png)
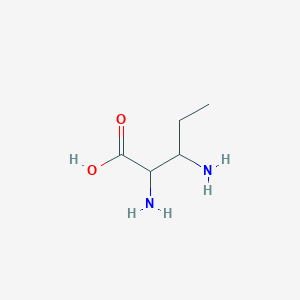
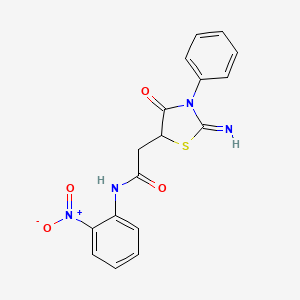
![{5-[(Diformylamino)methyl]-1-Benzothien-2-Yl}boronic Acid](/img/structure/B14140334.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-acetic acid](/img/structure/B14140335.png)
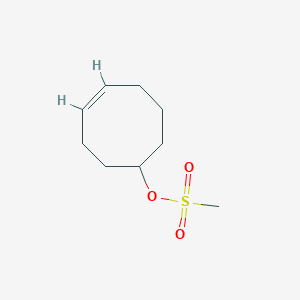
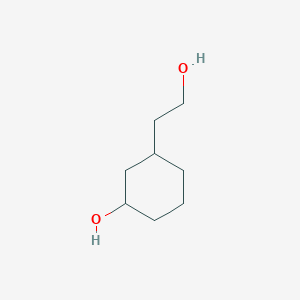
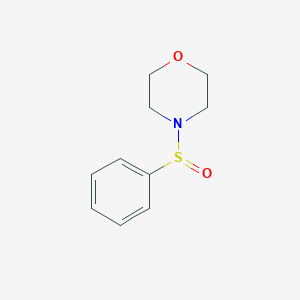
![2-[(4-amino-5-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B14140360.png)
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)propanamide](/img/structure/B14140362.png)
![[(E,4S)-4-hydroxypent-1-enyl]boronic acid](/img/structure/B14140367.png)
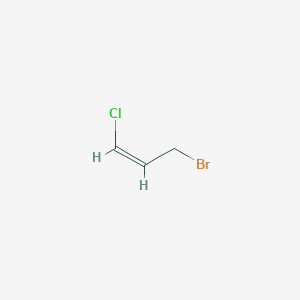
![2-(2-bicyclo[2.2.1]heptanyl)-N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methylacetamide](/img/structure/B14140378.png)

